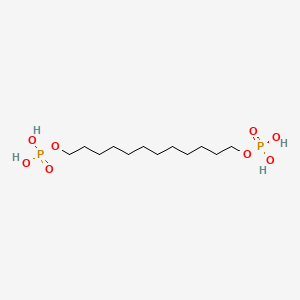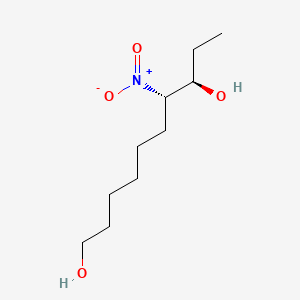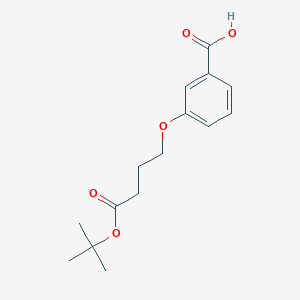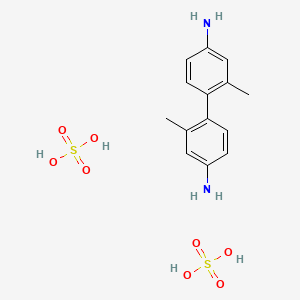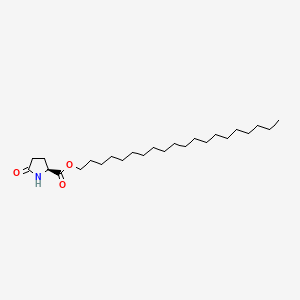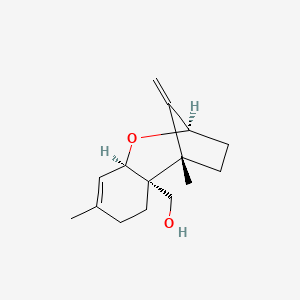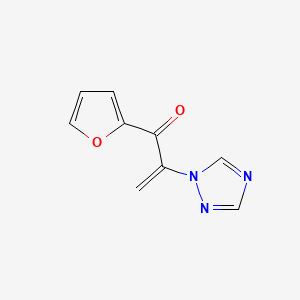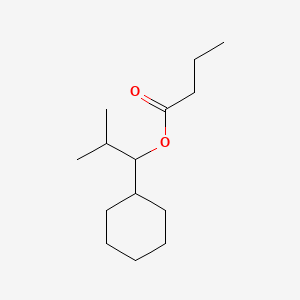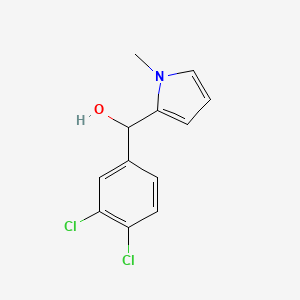
3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,4-dichlorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium borohydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol can be compared with other similar compounds, such as:
3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)ketone: This compound has a ketone functional group instead of a hydroxyl group, which affects its reactivity and biological activity.
3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)amine: The presence of an amine group introduces different chemical properties and potential biological activities.
3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)carboxylic acid: The carboxylic acid functional group imparts different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity in various chemical reactions and biological interactions .
Propiedades
Número CAS |
1443349-29-8 |
|---|---|
Fórmula molecular |
C12H11Cl2NO |
Peso molecular |
256.12 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C12H11Cl2NO/c1-15-6-2-3-11(15)12(16)8-4-5-9(13)10(14)7-8/h2-7,12,16H,1H3 |
Clave InChI |
LQKSWVWQNWJQHF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(C2=CC(=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



